Buprenorphine-d4

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Validation

Buprenorphine-d4 (+4 Da mass shift) ensures unambiguous LC-MS/MS resolution from unlabeled buprenorphine. Unlike d3 analogs that risk M+3 isotope peak interference, the +4 Da shift guarantees baseline separation. Validated for: therapeutic drug monitoring (1–10,000 ng/mL, ≤15% error, 20 µL serum), forensic toxicology (GC-MS LOD 0.02 µg/L), and high-throughput UHPLC-MS/MS urine compliance testing. Corrects matrix effects in plasma, serum, urine, hair. Available as DEA-exempt CRM solution or neat powder.

Molecular Formula C29H41NO4
Molecular Weight 471.7 g/mol
Cat. No. B11937286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuprenorphine-d4
Molecular FormulaC29H41NO4
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
InChIInChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29-
InChIKeyRMRJXGBAOAMLHD-UHGBJPCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buprenorphine-d4: A Stable Isotope-Labeled Internal Standard for Quantitation of Buprenorphine and Metabolites


Buprenorphine-d4 (BUP-d4) is a deuterated analog of the semi-synthetic opioid buprenorphine, wherein four hydrogen atoms are replaced by deuterium [1]. This isotopic labeling results in a mass shift of +4 Da relative to unlabeled buprenorphine, enabling its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays [2]. Buprenorphine-d4 is primarily employed to correct for matrix effects and ion suppression/enhancement in quantitative bioanalysis of buprenorphine and its metabolites in complex matrices such as plasma, serum, urine, and hair [3].

Why Unlabeled Buprenorphine or Alternative Deuterated Analogs Are Inadequate Substitutes for Buprenorphine-d4


Substituting Buprenorphine-d4 with unlabeled buprenorphine as an internal standard is analytically invalid due to identical chromatographic retention and mass spectrometric behavior, which precludes distinction from the target analyte and fails to correct for matrix effects [1]. While other deuterated analogs like Buprenorphine-d3 or Buprenorphine-d9 exist, they differ in mass shift, isotopic purity, and chromatographic co-elution properties. For instance, Buprenorphine-d3 exhibits a smaller +3 Da mass shift that may be insufficient for baseline resolution from the natural M+3 isotope peak of unlabeled buprenorphine in high-concentration samples, leading to quantification bias . Furthermore, in GC-MS assays, very high concentrations of unlabeled buprenorphine can interfere with Buprenorphine-d4 when used as a surrogate internal standard for norbuprenorphine, necessitating the use of a separate deuterated standard (norbuprenorphine-d3) and underscoring the non-interchangeable nature of these labeled compounds [2]. Therefore, selection of the appropriate deuterated standard is method-specific and cannot be generalized across analogs without rigorous validation.

Buprenorphine-d4 Quantitative Differentiation Evidence: Analytical Performance Versus Comparators


Quantification Accuracy and Precision in Human Serum Using Buprenorphine-d4 as SIL-IS

In a validated LC-MS/MS method for quantitation of buprenorphine in human serum, the use of Buprenorphine-d4 as a stable isotope-labeled internal standard (SIL-IS) enabled high accuracy and precision [1]. Without SIL-IS correction, matrix effects and ion suppression would introduce significant error. This method achieved intra-day precision of ≤11.65% CV and inter-day precision of ≤15.59% CV, with recovery of 85% ± 2.03 for buprenorphine, demonstrating effective compensation for analytical variability.

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Validation

Matrix Effect Compensation in Urine: Buprenorphine-d4 vs. Unlabeled Analog

A UHPLC-MS/MS method for urine analysis demonstrated that matrix effects (ME) significantly impacted buprenorphine glucuronide quantification prior to internal standard correction [1]. The use of four deuterated internal standards, including Buprenorphine-d4 for the parent drug, was essential to compensate for these matrix effects. Without SIL-IS, the method would be unreliable for quantitative analysis. The method achieved accuracy values ranging from 90% to 114% after correction.

UHPLC-MS/MS Matrix Effects Urine Drug Testing

Analytical Sensitivity in Blood: Buprenorphine-d4 vs. Unlabeled Internal Standard

In a highly sensitive GC-MS method for blood analysis, Buprenorphine-d4 (BPN-d4) served as a structural analog internal standard, enabling limits of detection (LOD) and quantification (LOQ) of 0.02 µg/L and 0.05 µg/L for buprenorphine and norbuprenorphine, respectively [1]. Absolute recovery ranged from 90.2% to 97.6% for both analytes and the internal standard. An unlabeled internal standard would not provide the same level of correction for extraction efficiency and instrument variability, leading to lower sensitivity and higher quantification uncertainty.

GC-MS Forensic Toxicology Sensitivity

Isotopic Purity and Interference Mitigation: Buprenorphine-d4 vs. Buprenorphine-d3 in GC-MS

A study by Gervais and Hobbs (2016) identified a critical limitation when using Buprenorphine-d4 as a surrogate internal standard for norbuprenorphine in GC-MS [1]. In urine samples containing very high buprenorphine concentrations (e.g., from Suboxone therapy), unlabeled buprenorphine interfered with the Buprenorphine-d4 internal standard signal, causing quantification errors for norbuprenorphine. The authors mitigated this by introducing a separate, dedicated internal standard (norbuprenorphine-d3). This demonstrates that Buprenorphine-d4 is not universally applicable and that Buprenorphine-d3, with its smaller mass shift, may offer superior specificity in certain GC-MS applications, though at the cost of potential interference from the natural M+3 isotope of unlabeled buprenorphine.

GC-MS Isotopic Interference Method Validation

Multi-Analyte Method Applicability: Buprenorphine-d4 as a Component of a Comprehensive Deuterated IS Panel

A method for simultaneous quantitation of buprenorphine and its three metabolites (norbuprenorphine, buprenorphine-3-glucuronide, norbuprenorphine-3-glucuronide) in human urine utilized a panel of deuterated internal standards, including Buprenorphine-d4 for the parent drug and norbuprenorphine-d3 for its metabolite [1]. This approach achieved recoveries of 93.6-102.2% and minimal ion suppression (~7%). Using a single deuterated standard would not adequately correct for differential matrix effects and extraction recoveries across all four analytes, leading to biased results.

LC-MS/MS Multi-Analyte Panel Metabolite Quantitation

Buprenorphine-d4: Optimized Use Cases in Clinical, Forensic, and Research Settings


Clinical Therapeutic Drug Monitoring (TDM) of Buprenorphine in Serum or Plasma

Buprenorphine-d4 is the preferred internal standard for LC-MS/MS methods quantifying buprenorphine in serum or plasma for therapeutic drug monitoring. The method validated by Scendoni et al. (2021) demonstrates that Buprenorphine-d4 enables accurate and precise quantitation (≤15% error) across a linear range of 1-10,000 ng/mL in just 20 µL of serum [4]. This is critical for adjusting buprenorphine dosages in patients undergoing opioid use disorder treatment, ensuring therapeutic levels are maintained while minimizing adverse effects.

Forensic Toxicology and Postmortem Blood Analysis

In forensic laboratories, Buprenorphine-d4 is indispensable for GC-MS or LC-MS/MS confirmation of buprenorphine in blood and urine. The highly sensitive GC-MS method developed by Papoutsis et al. (2010) achieved an LOD of 0.02 µg/L using Buprenorphine-d4 as internal standard, enabling detection of low-level exposure or postmortem redistribution [4]. This sensitivity is essential for forensic investigations where buprenorphine is implicated in fatal overdoses or drug-facilitated crimes.

Compliance Monitoring in Urine Drug Testing Programs

For urine drug testing in pain management clinics or addiction treatment programs, Buprenorphine-d4 is a key component of validated UHPLC-MS/MS methods. The dilute-and-shoot approach described by López-García et al. (2019) uses Buprenorphine-d4 to correct for matrix effects, ensuring accurate quantification of buprenorphine and its glucuronide metabolites [4]. This method's simplicity and reliability make it suitable for high-throughput clinical labs monitoring patient compliance with prescribed buprenorphine regimens.

Pharmacokinetic Studies and Metabolism Research

In research settings investigating buprenorphine pharmacokinetics, Buprenorphine-d4 is employed as part of a comprehensive panel of deuterated internal standards. The method by Huang et al. (2006) utilized Buprenorphine-d4, norbuprenorphine-d3, and morphine-3-glucuronide-d3 to achieve lower limits of quantitation (LLOQ) of 0.1 ng/mL in plasma and 0.5 ng/mL in urine for most analytes [4]. This enables precise determination of metabolic pathways, including the extensive glucuronidation of buprenorphine and its active metabolite norbuprenorphine, which is crucial for understanding inter-individual variability in drug response and clearance.

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